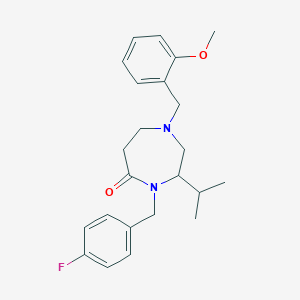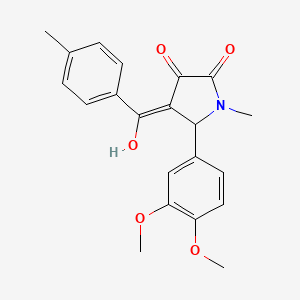![molecular formula C17H15NO2S B5342663 N-[2-(phenylthio)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5342663.png)
N-[2-(phenylthio)ethyl]-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(phenylthio)ethyl]-1-benzofuran-2-carboxamide, also known as BZF-1, is a chemical compound that has gained attention in the scientific community for its potential applications in biomedical research. BZF-1 has been shown to have a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. In
Mécanisme D'action
The mechanism of action of N-[2-(phenylthio)ethyl]-1-benzofuran-2-carboxamide involves its ability to bind to and inhibit the activity of certain enzymes, such as histone deacetylases (HDACs) and tubulin. HDACs are involved in the regulation of gene expression, and their inhibition by this compound can lead to changes in cell growth and differentiation. Tubulin is a protein involved in cell division, and this compound's inhibition of tubulin can lead to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory effects, this compound has been shown to have antioxidant properties, making it a potential treatment for oxidative stress-related diseases. This compound has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[2-(phenylthio)ethyl]-1-benzofuran-2-carboxamide in lab experiments is its specificity for certain enzymes, allowing for targeted inhibition of specific biological processes. Additionally, this compound is relatively easy to synthesize and purify, making it accessible to a wide range of researchers. However, one limitation of using this compound is its potential toxicity, as it has been shown to have cytotoxic effects at high concentrations.
Orientations Futures
There are several future directions for the use of N-[2-(phenylthio)ethyl]-1-benzofuran-2-carboxamide in scientific research. One direction is the development of this compound derivatives with improved potency and specificity for certain enzymes. Additionally, this compound could be further explored as a potential treatment for a range of diseases, including cancer, inflammatory diseases, oxidative stress-related diseases, and neurodegenerative diseases. Finally, the mechanism of action of this compound could be further studied to better understand its effects on specific biological processes.
Méthodes De Synthèse
The synthesis of N-[2-(phenylthio)ethyl]-1-benzofuran-2-carboxamide involves a multi-step process starting with the reaction of 2-bromo-1-benzofuran with sodium hydride in dimethylformamide, followed by the reaction with 2-mercaptoethylamine hydrochloride to produce 2-(benzofuran-2-ylthio)ethanamine. This intermediate is then reacted with phenyl isothiocyanate to produce this compound. The purity of the final product can be improved through recrystallization from ethanol.
Applications De Recherche Scientifique
N-[2-(phenylthio)ethyl]-1-benzofuran-2-carboxamide has been used in a variety of scientific research applications due to its ability to target specific biological processes. One such application is in the study of cancer. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
N-(2-phenylsulfanylethyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S/c19-17(16-12-13-6-4-5-9-15(13)20-16)18-10-11-21-14-7-2-1-3-8-14/h1-9,12H,10-11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRYOGOMMCJQFCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCNC(=O)C2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-fluorobenzyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5342581.png)

![1-(4-fluorobenzyl)-4-[3-(1H-imidazol-1-yl)propanoyl]-2-isopropyl-1,4-diazepane](/img/structure/B5342594.png)
![4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-one semicarbazone](/img/structure/B5342602.png)
![6-{2-[3-methoxy-4-(1-naphthylmethoxy)phenyl]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5342605.png)

![methyl 3-[(3,4-dimethylbenzoyl)amino]-2-methylbenzoate](/img/structure/B5342615.png)
![2-({2-bromo-4-[2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)vinyl]-6-methoxyphenoxy}methyl)benzonitrile](/img/structure/B5342623.png)
![N-[1-(4-fluorophenyl)ethyl]cyclopentanecarboxamide](/img/structure/B5342629.png)


![N~4~-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B5342694.png)
![4-(4-hydroxy-3-methoxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5342707.png)
